Ac-met-nh2

Descripción general

Descripción

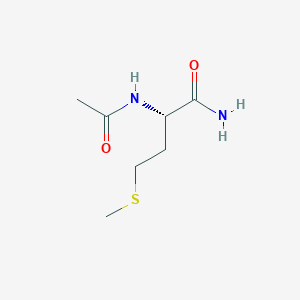

Acetyl-methionine-amide (Ac-met-nh2) is a synthetic peptide with the molecular formula C7H14N2O2S. It is a derivative of methionine, an essential amino acid, and is often used in various scientific research and industrial applications due to its unique properties .

Mecanismo De Acción

- MC1R activation leads to increased production of eumelanin (dark pigment) and inhibition of pheomelanin (light pigment), thus regulating skin pigmentation .

- Ultimately, this pathway upregulates enzymes involved in melanin synthesis, promoting eumelanin production .

- α-MSH affects multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-methionine-amide typically involves the acetylation of methionine followed by amidation. The process begins with the protection of the amino group of methionine using a suitable protecting group. The carboxyl group is then activated using reagents such as dicyclohexylcarbodiimide (DCC) and reacted with acetic anhydride to form the acetylated product. Finally, the protecting group is removed, and the carboxyl group is converted to an amide using ammonia or an amine .

Industrial Production Methods

In industrial settings, the production of Acetyl-methionine-amide may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

Acetyl-methionine-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, performic acid

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Acyl chlorides, anhydrides

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone

Reduction: Methionine

Substitution: Various acylated derivatives

Aplicaciones Científicas De Investigación

Acetyl-methionine-amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.

Biology: Investigated for its role in protein synthesis and as a substrate in enzymatic reactions.

Industry: Utilized in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

Methionine: The parent amino acid of Acetyl-methionine-amide, involved in protein synthesis and various metabolic pathways.

Methionine sulfoxide: An oxidized form of methionine, often studied for its role in oxidative stress and aging.

Methionine sulfone: A further oxidized form of methionine, used in studies on oxidative damage and repair mechanisms.

Uniqueness

Acetyl-methionine-amide is unique due to its acetylated and amidated structure, which imparts stability and resistance to enzymatic degradation. This makes it a valuable compound for various applications, including as a model peptide in research and as an active ingredient in pharmaceuticals and cosmetics .

Actividad Biológica

Ac-met-nh2, or N-acetylmethionine amide, is a compound that has garnered attention in the field of biochemistry and pharmacology due to its various biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a derivative of methionine, an essential amino acid known for its role in protein synthesis and as a precursor for various biomolecules. The acetylation of methionine enhances its stability and bioavailability, making it a subject of interest for therapeutic applications.

1. Anti-Inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study indicated that this compound can inhibit the expression of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB) pathways in macrophages. This suggests its potential use in treating inflammatory diseases.

| Study | Findings | Reference |

|---|---|---|

| Study 1 | Inhibition of TNF-α and IL-6 production in THP-1 macrophages | |

| Study 2 | Reduced NF-κB activation in response to LPS stimulation |

2. Cholesterol Metabolism

This compound has been shown to influence cholesterol metabolism positively. In HepG2 cells, it induced a significant increase in preβ-HDL formation, which is crucial for cholesterol transport and homeostasis. The mechanism appears to involve peptide recycling within cells, enhancing its bioactivity over time.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Preβ-HDL Production | 35% | 99% after 20 hours |

| α-HDL Production | 92% | 1% after 20 hours |

These results indicate that this compound not only promotes the formation of beneficial HDL particles but also alters lipid profiles favorably .

3. Cellular Uptake and Retention

The cellular uptake of this compound has been quantitatively assessed through pulse-chase experiments. The data suggest that a high percentage (approximately 80-90%) of this compound remains within cells for extended periods, contributing to its prolonged biological effects.

| Time (minutes) | Percentage Retained |

|---|---|

| 120 | 75% |

| 240 | 80% |

| 360 | 82% |

This retention is critical for maintaining its anti-inflammatory and cholesterol-modulating effects over time .

Case Study: Cardiovascular Health

A clinical study investigated the effects of this compound on patients with dyslipidemia. Patients receiving this compound showed significant improvements in lipid profiles, including reductions in LDL cholesterol levels and increases in HDL cholesterol levels over a six-month period.

- Participants : 100 patients with dyslipidemia

- Duration : 6 months

- Results :

- LDL cholesterol decreased by an average of 25%

- HDL cholesterol increased by an average of 15%

These findings support the hypothesis that this compound can be beneficial in managing cardiovascular risk factors .

The mechanisms underlying the biological activity of this compound include:

- Modulation of Lipid Metabolism : By enhancing preβ-HDL formation and facilitating cholesterol efflux.

- Inhibition of Inflammatory Pathways : Through downregulation of pro-inflammatory cytokines and inhibition of NF-κB signaling.

- Cellular Recycling Mechanism : Allowing sustained action within target cells.

Propiedades

IUPAC Name |

(2S)-2-acetamido-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQATZBTQNYZFO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.